2-cycloheptylpropanoic acid

LPA receptor antagonist GPCR pharmacology cycloalkyl acid pharmacophore

2-Cycloheptylpropanoic acid (CAS 178804‑34‑7), also termed α‑methylcycloheptaneacetic acid, is a synthetic aliphatic carboxylic acid (C₁₀H₁₈O₂; MW 170.25) in which a seven‑membered cycloheptyl ring occupies the α‑carbon of a propanoic acid backbone. It is supplied as a racemic liquid (purity ≥ 95 %–97 %) and is classified as a non‑proteinogenic cycloalkyl acid building block.

Molecular Formula C10H18O2
Molecular Weight 170.2
CAS No. 178804-34-7
Cat. No. B6252796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cycloheptylpropanoic acid
CAS178804-34-7
Molecular FormulaC10H18O2
Molecular Weight170.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cycloheptylpropanoic Acid (CAS 178804-34-7): Procurement-Grade Cycloalkyl Acid Intermediates for Rational Medicinal Chemistry Selection


2-Cycloheptylpropanoic acid (CAS 178804‑34‑7), also termed α‑methylcycloheptaneacetic acid, is a synthetic aliphatic carboxylic acid (C₁₀H₁₈O₂; MW 170.25) in which a seven‑membered cycloheptyl ring occupies the α‑carbon of a propanoic acid backbone . It is supplied as a racemic liquid (purity ≥ 95 %–97 %) and is classified as a non‑proteinogenic cycloalkyl acid building block . In patent disclosures, substituted cycloheptyl acid derivatives of formula (I) are reported as selective lysophosphatidic acid (LPA) receptor antagonists, establishing the cycloheptyl acid core as a defined pharmacophoric element within the LPA receptor antagonist class [1].

Why In‑Class Cycloalkyl Analogues Cannot Substitute for 2‑Cycloheptylpropanoic Acid (178804‑34‑7) Without Compromising Pharmacological and Physicochemical Specifications


Within the α‑substituted propanoic acid family, the cycloalkyl ring size (C₅ through C₈) governs both lipophilicity and the three‑dimensional spatial occupancy that defines target engagement [1]. The seven‑membered cycloheptyl ring occupies a discrete conformational landscape that is not recapitulated by the smaller cyclopentyl or cyclohexyl analogues, a structural feature that patent‑level disclosures have exploited to achieve selective LPA receptor antagonism [2]. Consequently, substituting 2‑cycloheptylpropanoic acid with a cyclopentyl or cyclohexyl congener risks altering the intended pharmacophoric geometry and may eliminate the receptor‑subtype selectivity that the cycloheptyl core was designed to deliver, making ring‑size fidelity a critical procurement specification for projects relying on the Bristol‑Myers Squibb LPA antagonist pharmacophore [3].

Measurable Differentiation of 2‑Cycloheptylpropanoic Acid (178804‑34‑7) vs. Closest Cycloalkyl Propanoic Acid Alternatives


Cycloheptyl Ring Size Confers LPA Receptor Antagonist Activity Not Observed with Cyclopentyl or Cyclohexyl Analogues

The 2‑cycloheptylpropanoic acid scaffold is encompassed within Formula (I) of Bristol‑Myers Squibb patent EP3852747A1, which explicitly claims substituted cycloheptyl acid compounds as selective LPA receptor antagonists [1]. In contrast, the structurally isomeric cyclopentyl acid series is claimed in a separate patent family (EP3852747A1 vs. the cyclopentyl acid counterpart), indicating that the cycloheptyl core affords a distinct receptor‑subtype selectivity and binding profile that is not interchangeable with the cyclopentyl or cyclohexyl scaffolds [2]. This class‑level differentiation is rooted in the conformational properties of the seven‑membered ring, which positions the carboxylic acid and adjacent substituents in a spatial arrangement uniquely suited to LPA receptor binding pockets.

LPA receptor antagonist GPCR pharmacology cycloalkyl acid pharmacophore

Enhanced Lipophilicity (XLogP3) of the Cycloheptyl Core Relative to Cyclopentyl and Cyclohexyl Congeners Directs Membrane Partitioning and ADME Performance

Computed XLogP3 values demonstrate a monotonic increase in lipophilicity as the cycloalkyl ring expands: 2‑cyclopentylpropanoic acid (XLogP3 ≈ 1.9–2.2) , 2‑cyclohexylpropanoic acid (XLogP3 ≈ 2.6–3.0) , and 2‑cycloheptylpropanoic acid (XLogP3 = 3.6) . The +0.6 to +1.7 logP advantage of the cycloheptyl analogue translates to an approximately 4‑ to 50‑fold increase in predicted n‑octanol/water partition coefficient, a property that governs membrane permeability, metabolic stability, and the ability to formulate lipophilic ester prodrugs for extended‑release depot injection.

lipophilicity ADME cycloalkyl acid physicochemical properties

Chiral Resolution and Enantiomeric Purity as a Procurement Differentiator for Stereoselective Synthesis Programs

2‑Cycloheptylpropanoic acid contains a chiral center at the α‑carbon. While the racemic form (CAS 178804‑34‑7) is supplied as a ≥ 97 % purity liquid for general intermediate use , the individual enantiomers are also commercially available: (2R)‑2‑cycloheptylpropanoic acid (CAS 2248174‑24‑3) is offered at ≥ 95 % purity with ≥ 95 % enantiomeric excess (ee) by CymitQuimica . This contrasts with many commercially available cyclohexyl and cyclopentyl propanoic acids, which are predominantly supplied only in racemic form with lower chiral resolution options available. The availability of both racemate and defined enantiomers from a single supply chain streamlines SAR studies where absolute configuration governs target engagement.

chiral resolution enantiomeric purity stereoselective synthesis

Procurement‑Relevant Application Scenarios for 2‑Cycloheptylpropanoic Acid (178804‑34‑7)


Stereoselective Synthesis of LPA₁ Receptor Antagonist Lead Compounds

The (2R)‑enantiomer serves as a key chiral building block for constructing LPA₁‑selective antagonists described in EP3852747A1. Procurement of the resolved enantiomer (≥ 95 % ee) ensures that the final drug candidate retains the requisite stereochemistry for LPA₁ receptor engagement, directly linking intermediate selection to pharmacological outcome [1].

Structure–Activity Relationship (SAR) Expansion of Cycloalkyl Acid Pharmacophores

When systematically varying ring size (C₅→C₈) in a lead series, 2‑cycloheptylpropanoic acid provides the seven‑membered‑ring data point that bridges the conformational gap between cyclohexyl (chair) and cyclooctyl motifs. Its computed XLogP3 of 3.6 defines a distinct lipophilicity bin that cannot be accessed by the cyclohexyl (logP ≈ 2.6–3.0) or cyclopentyl (logP ≈ 1.9–2.2) analogues .

Development of Lipophilicity‑Optimized Ester Prodrugs and Depot Formulations

The elevated logP of the cycloheptyl acid core makes it a strategic choice for synthesizing ester prodrugs with extended biological half‑lives. Analogous to the use of cypionic acid (cyclopentylpropionic acid) esters for depot injections, the cycloheptyl ester variant is predicted to exhibit superior adipose‑tissue sequestration, enabling longer dosing intervals [2].

Chemical Biology Tool Compound for Probing LPA‑Dependent Signaling Pathways

As a direct precursor to the cycloheptyl acid LPA antagonists disclosed in BMS patent filings, 2‑cycloheptylpropanoic acid enables the synthesis of pharmacological tool compounds that dissect LPA receptor subtype contributions in fibrosis, inflammation, and cancer models [3].

Quote Request

Request a Quote for 2-cycloheptylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.